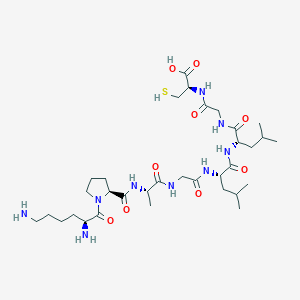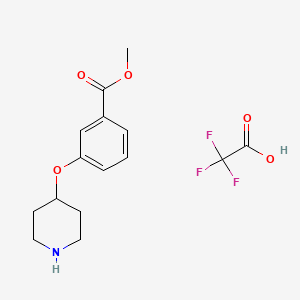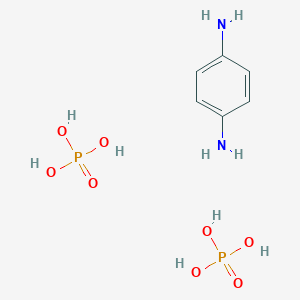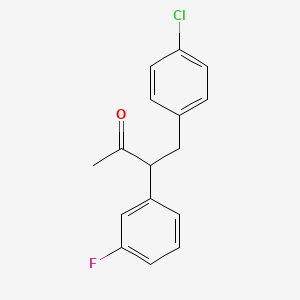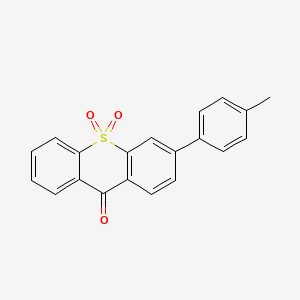
9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C20H14O3S. It belongs to the class of thioxanthene derivatives, which are known for their diverse applications in various fields, including organic electronics and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide typically involves the oxidation of 3-(4-methylphenyl)-9H-thioxanthene-9-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group back to the thioxanthene form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide is used as a precursor for synthesizing various functionalized thioxanthene derivatives. These derivatives are valuable intermediates in the synthesis of complex organic molecules .
Biology
It can be used in the development of new pharmaceuticals and as a probe in biochemical studies .
Medicine
Thioxanthene derivatives, including this compound, have shown promise in medicinal chemistry for their potential therapeutic properties. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-tert-butyl-10,10-dioxothioxanthen-9-one
- 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide
Uniqueness
Compared to other thioxanthene derivatives, this compound stands out due to its specific substitution pattern and electronic properties. These unique features make it particularly suitable for applications in organic electronics and medicinal chemistry .
Propiedades
Número CAS |
890045-42-8 |
|---|---|
Fórmula molecular |
C20H14O3S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H14O3S/c1-13-6-8-14(9-7-13)15-10-11-17-19(12-15)24(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3 |
Clave InChI |
KIFTWJGYULQCLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


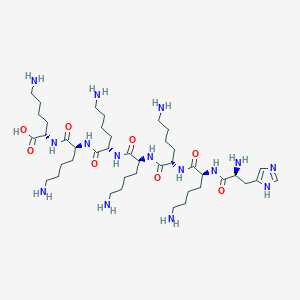

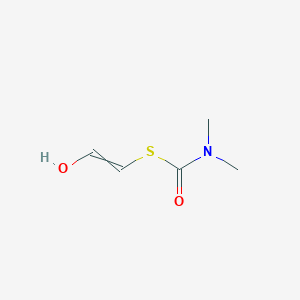
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
![1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14199041.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
